gamma-Phenyl-gamma-butyrolactone

Description

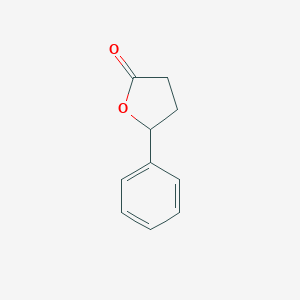

Structure

3D Structure

Properties

IUPAC Name |

5-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUULUMEYIPECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870831 | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-76-0 | |

| Record name | γ-Phenyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-phenyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

gamma-Phenyl-gamma-butyrolactone synthesis pathways

An In-Depth Technical Guide to the Synthesis of γ-Phenyl-γ-butyrolactone

Introduction

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3][4] These five-membered lactones form the core of numerous biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibiotic properties.[4] Within this important class of compounds, γ-Phenyl-γ-butyrolactone (g-PBL) serves as a key synthetic intermediate for more complex molecules, particularly in the development of lignans, which have shown potential as antiviral and antitumor agents.[5]

The strategic importance of g-PBL necessitates robust and efficient synthetic methodologies. This guide provides an in-depth analysis of the core synthetic pathways for its preparation, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each route, offering field-proven insights to inform experimental design and execution.

Core Synthetic Pathways: A Mechanistic Perspective

The synthesis of g-PBL can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.

Oxidation and Intramolecular Cyclization of 1-Phenyl-1,4-butanediol

This is one of the most direct and frequently cited methods for preparing g-PBL. The strategy relies on the selective oxidation of a primary alcohol in the presence of a secondary alcohol, followed by spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

Causality and Mechanistic Insight: The core principle is the conversion of the terminal primary alcohol of 1-Phenyl-1,4-butanediol into a carboxylic acid. The secondary alcohol at the benzylic position remains largely unaffected under specific oxidative conditions. Once the γ-hydroxy carboxylic acid is formed, the acidic environment and proximity of the hydroxyl and carboxyl groups facilitate an intramolecular esterification reaction, eliminating a molecule of water to form the stable five-membered lactone ring.

A variety of oxidizing agents can be employed. A common method involves using iron(III) nitrate nonahydrate with a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) in a solvent such as acetonitrile.[6]

Visualizing the Pathway: Oxidation of a Diol

Caption: Oxidation of 1-Phenyl-1,4-butanediol followed by spontaneous lactonization.

Experimental Protocol: Oxidation of 1-Phenyl-1,4-butanediol [6]

-

To a solution of 1-Phenyl-1,4-butanediol in acetonitrile, add Iron(III) nitrate nonahydrate and a catalytic amount of 9-azabicyclo[3.e.1]nonane-N-oxyl (ABNO).

-

Stir the reaction mixture at room temperature (approx. 20°C) for 15-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure γ-Phenyl-γ-butyrolactone.

| Parameter | Details |

| Starting Material | 1-Phenyl-1,4-butanediol |

| Key Reagents | Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reported Yield | ~90%[6] |

Reformatsky Reaction: Building the Carbon Skeleton

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[7][8] A variation of this reaction can be adapted to construct the backbone of substituted γ-butyrolactones.[9][10] In the context of g-PBL, this would typically involve the reaction of an α-halo ester with benzaldehyde in the presence of zinc metal.

Causality and Mechanistic Insight: The reaction is initiated by the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, forming an organozinc compound known as a Reformatsky reagent or a zinc enolate.[7][8] This reagent is nucleophilic but significantly less basic than a Grignard reagent, allowing it to add selectively to the carbonyl carbon of an aldehyde or ketone without deprotonating acidic protons. The resulting zinc alkoxide is then hydrolyzed to yield a β-hydroxy ester, which can subsequently be induced to cyclize into the γ-lactone. For g-PBL, the reaction would be between benzaldehyde and a γ-bromocrotonate or related 4-carbon α-halo ester.

A more advanced "double Reformatsky" sequence can also be employed, reacting a propionate enolate with a silyl glyoxylate and an aryl ketone to build densely functionalized lactones.[9][10]

Visualizing the Pathway: Reformatsky Reaction

Caption: General pathway for g-PBL synthesis via a Reformatsky-type reaction.

| Parameter | Details |

| Starting Materials | Benzaldehyde, an appropriate α-halo ester (e.g., ethyl 4-bromocrotonate) |

| Key Reagents | Activated Zinc metal |

| Solvent | Aprotic solvents (e.g., THF, Diethyl ether) |

| Key Advantage | Good functional group tolerance due to the moderate reactivity of the organozinc reagent.[8] |

Grignard Reaction with Succinic Anhydride Derivatives

The Grignard reaction offers a classic and potent method for C-C bond formation. For g-PBL synthesis, the key transformation is the nucleophilic attack of a phenylmagnesium halide on a suitable electrophilic four-carbon backbone, such as succinic anhydride.

Causality and Mechanistic Insight: Phenylmagnesium bromide (PhMgBr), a powerful nucleophile, will attack one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form a keto-carboxylate salt intermediate. Subsequent acidic workup protonates the carboxylate and can induce cyclization between the ketone and the carboxylic acid, although this often requires a separate reduction step. A more direct route involves the reduction of the intermediate keto-acid (4-oxo-4-phenylbutanoic acid) with a reducing agent like sodium borohydride (NaBH₄) to form the γ-hydroxy acid, which then readily lactonizes to g-PBL.

This approach has been demonstrated in the synthesis of related compounds where a Grignard reagent reacts with succinic anhydride, followed by reduction and lactonization to yield the final product.[11]

Visualizing the Pathway: Grignard Reaction

Caption: Synthesis of g-PBL via Grignard reaction, reduction, and cyclization.

| Parameter | Details |

| Starting Materials | Bromobenzene, Magnesium, Succinic Anhydride |

| Key Reagents | Sodium borohydride (NaBH₄) or other reducing agent, Acid for workup/cyclization |

| Solvent | Anhydrous ether or THF for Grignard step; suitable solvent for reduction |

| Key Consideration | The Grignard reaction is highly sensitive to moisture and protic solvents. |

Emerging and Asymmetric Strategies

For applications in drug development, achieving high enantiomeric purity is often critical. Modern synthetic chemistry offers advanced catalytic methods to produce specific stereoisomers of γ-butyrolactones.[1][2][12][13]

-

Catalytic Asymmetric Synthesis: These methods employ chiral catalysts, either metal complexes or organocatalysts, to control the stereochemistry of the product.[1][2] For g-PBL, this could involve asymmetric hydrogenation of a precursor or a catalytic enantioselective Reformatsky reaction.[14] While specific protocols for g-PBL are less common in general literature, the principles are well-established for the GBL class and represent a key area for process development.[12][15]

-

Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes to perform key transformations.[16][17] For instance, a lipase could be used for the kinetic resolution of a racemic intermediate, or a reductase could perform a stereoselective reduction of a ketone precursor. This strategy offers a green and highly efficient route to enantiomerically pure products.[17]

Comparative Analysis of Core Pathways

| Synthesis Pathway | Key Advantages | Key Challenges | Starting Materials | Scalability |

| Oxidation of Diol | High yield, direct, one-pot reaction. | Availability and cost of the substituted diol. | 1-Phenyl-1,4-butanediol | Good |

| Reformatsky Reaction | Good functional group tolerance, milder than Grignard. | Requires activated zinc, can be sluggish. | Benzaldehyde, α-halo esters | Moderate |

| Grignard Reaction | Readily available starting materials, powerful C-C formation. | Multi-step process (addition, reduction, cyclization), strict anhydrous conditions required. | Bromobenzene, Succinic Anhydride | Good, with careful control |

| Asymmetric Catalysis | Access to enantiopure products, crucial for pharmaceuticals. | Catalyst cost, optimization of reaction conditions can be complex. | Varies by specific method | Moderate to Good |

Conclusion

The synthesis of γ-Phenyl-γ-butyrolactone can be effectively achieved through several well-established chemical pathways. The direct oxidation of 1-Phenyl-1,4-butanediol stands out for its efficiency and high yield. Classical organometallic routes, including the Reformatsky and Grignard reactions, provide versatile and scalable methods for constructing the carbon skeleton from simpler, readily available precursors. For advanced applications, particularly in drug development, the exploration of catalytic asymmetric and chemoenzymatic methods is essential for producing enantiomerically pure g-PBL. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors of cost, scale, efficiency, and stereochemical purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GAMMA-PHENYL-GAMMA-BUTYROLACTONE synthesis - chemicalbook [chemicalbook.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma-3-hexenyl-gamma-butyrolactone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.rug.nl [research.rug.nl]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

A Mechanistic Investigation of γ-Phenyl-γ-butyrolactone: An In-Depth Technical Guide for Drug Development Professionals

Abstract Gamma-Phenyl-gamma-butyrolactone (γ-P-γ-BL) is a derivative of the well-known γ-butyrolactone (GBL) scaffold, a privileged structure in medicinal chemistry and neuropharmacology.[1][2] While the parent compound, GBL, is extensively characterized as a prodrug for the neurotransmitter γ-hydroxybutyric acid (GHB), the precise mechanism of action for γ-P-γ-BL remains largely unexplored in publicly available literature.[3][4] This guide synthesizes available data from structural analogs to construct a series of evidence-based mechanistic hypotheses. We posit that γ-P-γ-BL's pharmacological profile likely arises from a combination of three potential pathways: (1) metabolic conversion to γ-Phenyl-GHB, subsequently modulating GABAergic and GHB-specific receptors; (2) direct allosteric modulation of the GABA-A receptor complex; and (3) influence over catecholaminergic neurotransmitter systems, a hypothesis supported by data from the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL).[5][6] This document provides a comprehensive framework for researchers, outlining the theoretical underpinnings of these hypotheses and proposing a rigorous experimental workflow to systematically elucidate the compound's true mechanism of action.

Introduction to γ-Phenyl-γ-butyrolactone (γ-P-γ-BL)

The γ-Butyrolactone Scaffold: A Core Moiety in Neuroactive Compounds

The γ-butyrolactone five-membered lactone ring is a recurring motif in a diverse array of natural products and synthetic molecules with significant biological activity.[2][7] Its prevalence in clinically utilized drugs, ranging from diuretics to anticancer agents, underscores its importance as a "privileged scaffold" for drug design.[2] In the context of the central nervous system (CNS), the most prominent example is GBL, which acts as a rapidly absorbed, lipophilic prodrug for GHB.[4][8] This bioconversion is a critical determinant of its pharmacological effects, which are primarily mediated by the resulting GHB molecule.[3][4]

Structural and Physicochemical Profile of γ-P-γ-BL

The introduction of a phenyl group at the gamma position distinguishes γ-P-γ-BL from its parent compound, GBL. This substitution is expected to significantly alter its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its metabolic stability, blood-brain barrier permeability, and receptor-binding affinity.

Table 1: Physicochemical Properties of γ-Phenyl-γ-butyrolactone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | [9][10] |

| Molecular Weight | 162.19 g/mol | [9][10] |

| Physical Form | Solid | [10] |

| Melting Point | 36-37 °C | [10] |

| Boiling Point | 306 °C | [10] |

| Density | 1.155 g/mL at 25 °C | [10] |

| XLogP3 | 1.7 |[9] |

Core Mechanistic Hypotheses: An Analysis Based on Structural Analogs

Given the absence of direct mechanistic studies, we can formulate three primary hypotheses for the action of γ-P-γ-BL by examining the pharmacology of its core components and closely related, substituted analogs.

Hypothesis 1: Prodrug Activity and Subsequent GABAergic Modulation

The most direct hypothesis posits that γ-P-γ-BL follows the metabolic pathway of its parent compound, GBL.

-

2.1.1 The GBL-to-GHB Metabolic Pathway: GBL is rapidly hydrolyzed in vivo by paraoxonase (lactonase) enzymes, primarily in the blood, to form GHB.[4] It is highly probable that γ-P-γ-BL is similarly metabolized to γ-Phenyl-γ-hydroxybutyric acid (γ-P-GHB). The phenyl substitution may influence the rate and extent of this conversion.

-

2.1.2 Interaction with GABA-B Receptors: The sedative, hypnotic, and motor-incoordination effects of GBL are mediated by GHB's activity as a weak agonist at the GABA-B receptor.[11][12] Studies using GABA-B receptor antagonists have shown a complete prevention of these GBL-induced effects, confirming the essential role of this receptor.[12] Therefore, the putative metabolite γ-P-GHB would be expected to interact with GABA-B receptors, potentially leading to CNS depressant effects.

-

2.1.3 Interaction with Specific GHB Receptors: In addition to GABA-B, GHB also binds to its own specific, high-affinity receptor (GHBR), which is a G protein-coupled receptor.[13][14] Activation of the GHBR can lead to excitatory effects and the release of glutamate.[14] The overall pharmacological effect of GHB is a biphasic dose-dependent interplay between the inhibitory GABA-B and excitatory GHB receptors.[15] The affinity and efficacy of the hypothesized metabolite, γ-P-GHB, at both of these receptor sites would be a critical determinant of the compound's final physiological effect.

Hypothesis 2: Direct Allosteric Modulation of the GABA-A Receptor Complex

Some substituted γ-butyrolactones act directly on the GABA-A receptor complex at a site distinct from the GABA binding site.[16] Specifically, certain alkyl-substituted γ-butyrolactones modulate the picrotoxin/TBPS recognition site, acting as either agonists or inverse agonists depending on the nature of the substitution.[16] The phenyl group on γ-P-γ-BL could facilitate a similar direct interaction, allosterically modulating the GABA-gated chloride channel and influencing neuronal excitability independent of any metabolic conversion to γ-P-GHB.

Hypothesis 3: Modulation of Catecholaminergic Systems

Research on the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL), provides a compelling third hypothesis. EFBL, which possesses both anticonvulsant and hypnotic properties, has been shown to significantly increase brain levels of dopamine (DA) and noradrenaline (NA) in a dose-dependent manner.[5][6] This effect is attributed to actions on presynaptic dopaminergic receptors and is believed to underlie its therapeutic properties.[6] The shared γ-phenyl-butyrolactone core structure suggests that γ-P-γ-BL may also influence catecholaminergic neurotransmission, potentially contributing to stimulant or other complex psychoactive effects not typically associated with GBL.

Table 2: Summary of Mechanistic Hypotheses and Validation Strategies

| Hypothesis | Basis from Analog Studies | Primary Molecular Target(s) | Key Validation Experiments |

|---|---|---|---|

| 1. Prodrug Activity | Unsubstituted GBL is a prodrug for GHB.[3][4] | GABA-B Receptor, GHB Receptor | LC-MS/MS metabolite analysis; Radioligand binding assays for GABA-B and GHB receptors. |

| 2. Direct GABA-A Modulation | Alkyl-substituted GBLs act at the picrotoxin site.[16] | GABA-A Receptor Ion Channel | Electrophysiology (patch-clamp) on cultured neurons; [³⁵S]TBPS binding assays. |

| 3. Catecholaminergic Modulation | EFBL increases brain dopamine and noradrenaline.[5][6] | Presynaptic Dopaminergic/Noradrenergic Terminals | In vivo microdialysis in striatum and prefrontal cortex; Behavioral assays (locomotor activity). |

Experimental Framework for Mechanistic Elucidation

To systematically test these hypotheses, a multi-phased experimental approach is required. This framework is designed as a self-validating system, where the results of each phase inform the direction of the next.

Phase 1 Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity of γ-P-γ-BL and its potential metabolite, γ-P-GHB, for key CNS receptors.

Causality: This initial screening is the most direct way to test Hypotheses 1 and 2. By assessing binding affinity, we can quickly identify which receptors are most likely to be primary targets, guiding more complex functional studies. A lack of binding would strongly suggest an indirect mechanism or action at a novel site.

Methodology:

-

Preparation of Membranes: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus, striatum) via differential centrifugation.

-

Radioligands:

-

GABA-B: [³H]CGP54626 (antagonist)

-

GHB Receptor: [³H]NCS-382 (antagonist)

-

GABA-A (Picrotoxin Site): [³⁵S]TBPS

-

-

Incubation: Incubate aliquots of membrane preparations with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (γ-P-γ-BL).

-

Assay Conditions:

-

Buffer: Use appropriate buffers (e.g., Tris-HCl) for each receptor type.

-

Incubation Time/Temp: Typically 60-120 minutes at 4°C or 25°C.

-

Non-specific Binding: Determine in the presence of a high concentration of a known unlabeled ligand (e.g., baclofen for GABA-B).

-

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Quantification: Wash filters rapidly with ice-cold buffer. Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the inhibition constant (Ki) for the test compound.

Phase 3 Protocol: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following systemic administration of γ-P-γ-BL.

Causality: This experiment directly tests Hypothesis 3 by measuring the downstream neurochemical consequences of drug administration. It provides a functional readout of the compound's integrated effect on neuronal circuits, validating in vitro binding data and linking molecular actions to system-level changes in neurotransmission.

Methodology:

-

Surgical Implantation: Anesthetize rodents (e.g., Sprague-Dawley rats) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for noradrenaline). Allow for a 3-5 day recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: Allow the system to equilibrate for at least 90-120 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

-

Drug Administration: Administer γ-P-γ-BL (e.g., via intraperitoneal injection) at various doses.

-

Post-Injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, noradrenaline, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level for each animal. Analyze the data using statistical methods such as two-way ANOVA with repeated measures to determine significant effects of time and drug dose.

Synthesis and Future Directions

The mechanism of action of γ-Phenyl-γ-butyrolactone is currently undefined, but a rational, hypothesis-driven investigation can be constructed based on its structural relationship to GBL and other substituted lactones. The evidence points towards three plausible and potentially overlapping mechanisms: prodrug activity targeting GABA-B and GHB receptors, direct modulation of the GABA-A receptor, and influence over catecholaminergic pathways.

The proposed experimental framework provides a clear path to dissecting these possibilities. Initial in vitro screening will clarify the primary molecular targets, while metabolic profiling will confirm or refute the prodrug hypothesis. Ultimately, in vivo studies will be essential to understand how these molecular interactions translate into changes in brain neurochemistry and behavior. The results of this comprehensive evaluation will not only elucidate the specific mechanism of γ-P-γ-BL but will also provide valuable structure-activity relationship insights for the future design of novel CNS-active agents based on the versatile γ-butyrolactone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones [mdpi.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. γ-苯基-γ-丁内酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gamma-aminobutyric acidB (GABAB)-receptor mediation of different in vivo effects of gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GHB receptor - Wikipedia [en.wikipedia.org]

- 14. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 15. Depressant - Wikipedia [en.wikipedia.org]

- 16. Gamma-butyrolactone antagonism of the picrotoxin receptor: comparison of a pure antagonist and a mixed antagonist/inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of gamma-Phenyl-gamma-butyrolactone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Phenyl-gamma-butyrolactone (γ-Phenyl-γ-butyrolactone) is a key chemical intermediate with significant applications in the synthesis of biologically active compounds, particularly as a precursor to various lignans exhibiting antiviral and antitumor properties.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and drug development, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This technical guide provides a detailed examination of the core physicochemical characteristics of γ-Phenyl-gamma-butyrolactone, supported by experimental protocols and theoretical considerations. We delve into its structural and spectral properties, thermal characteristics, solubility, and reactivity, offering a foundational resource for scientists and researchers in the field.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone in Medicinal Chemistry

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[2][3][4] These activities span from antimicrobial and antitumor to central nervous system effects.[4][5] γ-Phenyl-γ-butyrolactone, with its phenyl substitution at the gamma position, serves as a crucial building block in the synthesis of complex molecules, including various lignans that have shown promise in antiviral and anticancer research.[1] The phenyl group significantly influences the molecule's steric and electronic properties, impacting its reactivity, stability, and interaction with biological targets.

The journey from a chemical entity to a therapeutic agent is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a molecule like γ-Phenyl-γ-butyrolactone is not merely an academic exercise; it is a critical step in drug discovery and development. These properties govern its behavior in both chemical and biological systems, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide a comprehensive overview of these essential characteristics, empowering researchers to harness the full potential of this versatile molecule.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The systematic and unambiguous identification of γ-Phenyl-gamma-butyrolactone is crucial for consistency and reproducibility in research.

Chemical Structure

The chemical structure of γ-Phenyl-gamma-butyrolactone is characterized by a five-membered lactone ring with a phenyl group attached to the carbon atom adjacent to the ring oxygen.

Diagram 1: Chemical Structure of γ-Phenyl-γ-butyrolactone

References

- 1. Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eijppr.com [eijppr.com]

- 5. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of γ-Phenyl-γ-butyrolactone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of γ-Phenyl-γ-butyrolactone

The landscape of neuroactive compounds is in a constant state of evolution, with novel molecular scaffolds offering tantalizing possibilities for therapeutic intervention. Within this landscape, the γ-butyrolactone (GBL) moiety has emerged as a privileged structure, present in a range of biologically active molecules. This guide delves into the known and potential biological activities of a specific, yet under-researched, member of this family: γ-Phenyl-γ-butyrolactone.

Due to a notable scarcity of direct research on γ-Phenyl-γ-butyrolactone, this document adopts a comprehensive and inferential approach. We will first explore the well-documented biological activities of its close structural analog, γ-ethyl-γ-phenyl-butyrolactone (EFBL), to establish a foundational understanding of how the γ-phenyl substitution may influence pharmacological effects. Subsequently, we will broaden our scope to the general biological activities of the γ-butyrolactone class, before postulating the potential activities of γ-Phenyl-γ-butyrolactone based on structure-activity relationships. This guide aims to provide a valuable resource for researchers by contextualizing the limited available data and charting a course for future investigation into this intriguing compound.

The γ-Butyrolactone Scaffold: A Platform for Diverse Biological Activity

The γ-butyrolactone ring is a five-membered lactone that serves as a core structural component in numerous natural products and synthetic molecules with a wide array of biological functions.[1] Several FDA-approved drugs incorporate this moiety, highlighting its therapeutic relevance in areas such as oncology, cardiovascular disease, and neurology.[1] The versatility of the GBL scaffold lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

A significant aspect of the pharmacology of many GBLs is their in vivo conversion to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[2][3][4] This biotransformation is a key determinant of their physiological effects.

A Case Study: The Neuropharmacology of γ-Ethyl-γ-phenyl-butyrolactone (EFBL)

The most closely studied analog to our topic of interest is γ-ethyl-γ-phenyl-butyrolactone (EFBL). Research into EFBL provides critical insights into how the presence of a phenyl group at the gamma position can influence biological activity.

Anticonvulsant and Hypnotic Properties

EFBL has been identified as a compound with both anticonvulsant and hypnotic properties.[5][6][7] Studies in mice have demonstrated its efficacy in preventing seizures induced by various chemical convulsants.[8] This dual activity suggests a complex interaction with neuronal excitability pathways.

Mechanism of Action: Modulation of Catecholaminergic Systems

The primary mechanism of action attributed to EFBL involves the modulation of dopamine (DA) and noradrenaline (NA) levels in the brain.[5][6] Administration of EFBL has been shown to cause a dose-dependent increase in brain dopamine levels, with a sustained elevation observed over 24 hours.[5][6] A significant, though more modest, increase in noradrenaline levels has also been reported.[5][6]

It is hypothesized that these effects on catecholaminergic systems, particularly the impact on presynaptic dopaminergic receptors, are responsible for the observed anticonvulsant and hypnotic activities of EFBL.[5][6] The presence of both ethyl and phenyl groups is thought to hinder its degradation, contributing to its lasting effects.[5][6]

Caption: Proposed mechanism of EFBL's action on catecholaminergic systems.

Quantitative Data on EFBL's Effects

| Compound | Dose (mmol/kg) | Effect on Dopamine (DA) | Effect on Noradrenaline (NA) | Reference |

| EFBL | 3.15 | Modest Increase | 54% Increase | [9] |

| EFBL | 4.2 | Significant Increase | - | [9] |

| HEPB | 2.1 | ~2-fold Increase | ~2-fold Increase | [5][6] |

| GBL | 2.1 | Increase after 3h | Increase after 3h | [5][6] |

General Biological Activities of the γ-Butyrolactone Class

The broader family of γ-butyrolactones exhibits a range of biological activities, largely dependent on their substitution patterns.

Prodrugs for Gamma-Hydroxybutyrate (GHB)

Many simple GBLs are rapidly hydrolyzed in vivo to GHB.[2][3][4] GHB is a CNS depressant that acts as a weak agonist at GABAB receptors and a more potent agonist at the specific GHB receptor.[4] The resulting effects are dose-dependent and can range from euphoria and sedation at lower doses to unconsciousness and respiratory depression at higher doses.[2][10]

Caption: Conversion of GBL to GHB and its subsequent receptor targets.

Antimicrobial and Antifungal Potential

A growing body of evidence suggests that certain substituted γ-butyrolactones possess antimicrobial and antifungal properties.[1][11] For instance, synthetic α-amino-γ-lactone ketolides have demonstrated excellent antibacterial activity against Streptococcus pyogenes.[1] Furthermore, α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position have exhibited antifungal activity against Colletotrichum lagenarium.[1]

Other Reported Activities

The diverse biological activities of γ-butyrolactones also include anti-inflammatory, anticancer, and plant growth regulatory effects.[1][12]

Postulated Biological Activities of γ-Phenyl-γ-butyrolactone

In the absence of direct experimental data, we can extrapolate the potential biological activities of γ-Phenyl-γ-butyrolactone based on the known properties of its structural relatives.

Potential for CNS Activity

The presence of the phenyl group at the gamma position, as seen in EFBL, suggests that γ-Phenyl-γ-butyrolactone is likely to possess CNS activity. It is plausible that it could exhibit anticonvulsant and/or hypnotic properties. The phenyl group may also influence its ability to cross the blood-brain barrier and its metabolic stability, potentially leading to a distinct pharmacokinetic profile compared to unsubstituted GBL.

Likelihood of GHB Prodrug Activity

It is highly probable that γ-Phenyl-γ-butyrolactone would be hydrolyzed in vivo to form γ-phenyl-γ-hydroxybutyric acid (PHGBA). The pharmacological effects would then be dependent on the activity of this metabolite at GABAB and GHB receptors. The phenyl substitution could significantly alter the binding affinity and efficacy at these receptors compared to GHB.

Potential Antimicrobial or Antifungal Properties

Given that other γ-butyrolactones with aromatic substitutions have shown antimicrobial and antifungal activity, it is conceivable that γ-Phenyl-γ-butyrolactone could also possess such properties.[1] This would warrant investigation through in vitro screening against a panel of bacterial and fungal strains.

Experimental Protocols for Characterization

To elucidate the biological activities of γ-Phenyl-γ-butyrolactone, a systematic experimental approach is required. The following protocols, based on those used for related compounds, would be appropriate.

In Vivo Assessment of CNS Effects

Objective: To determine the anticonvulsant and hypnotic effects of γ-Phenyl-γ-butyrolactone in a murine model.

Methodology:

-

Animals: Male CD-1 mice (20-25 g) are used.

-

Test Compound Administration: γ-Phenyl-γ-butyrolactone is dissolved in a suitable vehicle (e.g., peanut oil) and administered intraperitoneally (i.p.) at a range of doses.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

30 minutes after test compound administration, mice are injected with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Animals are observed for the onset of clonic and tonic seizures for 30 minutes.

-

The percentage of animals protected from seizures is recorded.

-

-

Hypnotic Activity (Loss of Righting Reflex):

-

Following administration of the test compound, mice are placed on their backs.

-

The inability of the mouse to right itself within 30 seconds is considered a loss of the righting reflex.

-

The duration of the loss of the righting reflex is recorded.

-

-

Data Analysis: ED50 values for anticonvulsant and hypnotic effects are calculated using probit analysis.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of γ-Phenyl-γ-butyrolactone and its potential metabolite, PHGBA, for GABAB and GHB receptors.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat whole brain minus cerebellum.

-

GABAB Receptor Binding Assay:

-

Membranes are incubated with [3H]-GABA in the presence of isoguvacine (to block GABAA receptors) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a saturating concentration of baclofen.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

-

GHB Receptor Binding Assay:

-

Membranes are incubated with [3H]-GHB and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GHB.

-

Assay is performed as described for the GABAB receptor binding assay.

-

-

Data Analysis: IC50 values are determined by non-linear regression analysis of competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the known biological activities of γ-Phenyl-γ-butyrolactone are currently not documented in publicly available literature, a comprehensive analysis of its structural analogs and the broader γ-butyrolactone class provides a strong foundation for postulating its potential pharmacological profile. The evidence from γ-ethyl-γ-phenyl-butyrolactone strongly suggests a likelihood of CNS activity, potentially with anticonvulsant and hypnotic effects mediated through catecholaminergic systems. Furthermore, its probable role as a prodrug for a GHB analog warrants significant investigation into its effects on GABAergic and GHB-specific signaling pathways.

The lack of data on γ-Phenyl-γ-butyrolactone represents a clear knowledge gap and an opportunity for novel research. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of this compound. Such studies are essential to unlock the potential therapeutic applications of γ-Phenyl-γ-butyrolactone and to further our understanding of the structure-activity relationships within this versatile class of molecules.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels [hrcak.srce.hr]

- 8. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eijppr.com [eijppr.com]

- 12. CN108617657B - Application of gamma-butyrolactone compounds in regulating plant growth activity - Google Patents [patents.google.com]

The Genesis of a Moiety: Unraveling the Discovery and History of γ-Phenyl-γ-butyrolactone

A deep dive into the historical synthesis and scientific evolution of a foundational lactone, from the dawn of synthetic organic chemistry to its contemporary relevance in drug discovery and materials science.

Introduction: A Tale of Rings and Reactivity

In the grand narrative of organic chemistry, the emergence of synthetic methodologies in the late 19th and early 20th centuries opened a new frontier for the creation of novel molecular architectures. Among these, the class of γ-butyrolactones, five-membered cyclic esters, garnered significant attention due to their prevalence in natural products and their versatile chemical reactivity. This in-depth technical guide charts the discovery and history of a key member of this family: γ-phenyl-γ-butyrolactone. We will traverse the timeline from the foundational discoveries in lactone chemistry to the specific synthetic routes that first yielded this phenyl-substituted derivative, and explore its subsequent scientific journey. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the chemical principles and experimental logic that underpin the synthesis and application of this important molecule.

The Historical Context: The Dawn of Lactone Chemistry

The story of γ-phenyl-γ-butyrolactone is intrinsically linked to the broader history of lactone discovery. The term "lactone" itself was first introduced into the chemical lexicon in 1844 by the French chemist Théophile-Jules Pelouze. However, it was the German chemist Wilhelm Rudolph Fittig and his contemporaries in the 1880s who significantly expanded the understanding and synthesis of these cyclic esters. Their work laid the theoretical and practical groundwork for the eventual synthesis of more complex lactones, including those bearing aromatic substituents.

Key to this era was the development of reactions that could forge carbon-carbon bonds and facilitate the cyclization of hydroxy acids. Two such reactions, born in the late 19th century, proved pivotal:

-

The Reformatsky Reaction (1887): Discovered by Sergey Nikolaevich Reformatsky, this reaction initially involved the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[1] This methodology provided a powerful tool for constructing the carbon skeleton necessary for many lactone precursors.

-

The Stobbe Condensation (1893): Hans Stobbe's discovery that ketones or aldehydes could be condensed with succinic esters using a strong base to yield alkylidene succinic acids was a landmark achievement.[2][3][4] Crucially, the mechanism of the Stobbe condensation proceeds through a γ-lactone intermediate (a paraconic ester), directly highlighting a pathway to this class of compounds.[5]

These seminal discoveries set the stage for the targeted synthesis of a wide array of substituted butyrolactones.

The First Synthesis: A Logical Convergence of Methods

While pinpointing the exact first synthesis of γ-phenyl-γ-butyrolactone in the historical literature is challenging, the confluence of established synthetic methods by the early 20th century makes its creation a logical inevitability. The most probable early route to γ-phenyl-γ-butyrolactone would have involved the reaction of benzaldehyde with a succinic acid derivative, followed by reduction and lactonization.

A likely pathway, building upon the principles of the Stobbe condensation, would involve the following conceptual steps:

-

Condensation: Reaction of benzaldehyde with diethyl succinate in the presence of a strong base (e.g., sodium ethoxide) to form an α-benzylidene succinic acid derivative.

-

Reduction: Selective reduction of the carbon-carbon double bond of the resulting alkylidene succinic acid.

-

Lactonization: Spontaneous or acid-catalyzed cyclization of the resulting γ-phenyl-γ-hydroxybutyric acid to yield γ-phenyl-γ-butyrolactone.

Later, with the advent of organometallic chemistry, the Grignard reaction provided an alternative and powerful route. The addition of a phenylmagnesium halide to succinic anhydride would directly generate the 4-oxo-4-phenylbutanoic acid, which could then be reduced to the corresponding hydroxy acid and subsequently cyclized to the lactone.

By the mid-20th century, the synthesis of phenyl-substituted butyrolactones was well-established, as evidenced by a 1966 study on the chemical behavior of various phenylbutyrolactones, indicating their availability and scientific interest by that time.[6]

Modern Synthetic Approaches and Mechanistic Insights

While the foundational syntheses of the late 19th and early 20th centuries were groundbreaking, modern organic chemistry has introduced a plethora of more efficient, selective, and milder methods for the preparation of γ-phenyl-γ-butyrolactone and its derivatives. These advancements have been driven by the continuous demand for this structural motif in various scientific disciplines.

Key Modern Synthetic Strategies:

| Method | Description | Key Reagents | Advantages |

| Catalytic Hydrogenation | Reduction of unsaturated precursors, such as α-benzylidene-γ-butyrolactone, using heterogeneous or homogeneous catalysts. | H₂, Pd/C, PtO₂ | High efficiency, scalability |

| Biocatalytic Approaches | Use of enzymes (e.g., oxidoreductases) for the enantioselective synthesis of chiral γ-phenyl-γ-butyrolactone. | Whole-cell biocatalysts, isolated enzymes | High enantioselectivity, green chemistry |

| Lactonization of Diols | Selective oxidation of one of the hydroxyl groups of 1-phenyl-1,4-butanediol followed by intramolecular cyclization. | Oxidizing agents (e.g., TEMPO) | Mild reaction conditions |

| Radical Cyclization | Intramolecular cyclization of radical intermediates generated from suitable precursors. | Radical initiators (e.g., AIBN), photoredox catalysis | High functional group tolerance |

Experimental Workflow: A Representative Modern Synthesis via Oxidative Lactonization

The following protocol outlines a general procedure for the synthesis of γ-phenyl-γ-butyrolactone from 1-phenyl-1,4-butanediol, a common and efficient modern approach.

Objective: To synthesize γ-phenyl-γ-butyrolactone through the selective oxidation and subsequent intramolecular cyclization of 1-phenyl-1,4-butanediol.

Materials:

-

1-Phenyl-1,4-butanediol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,4-butanediol in dichloromethane. Add a catalytic amount of TEMPO.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite containing sodium bicarbonate. The bicarbonate is crucial to maintain a slightly basic pH, which is optimal for the TEMPO-catalyzed oxidation.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting diol and the appearance of a new, less polar spot corresponding to the lactone indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure γ-phenyl-γ-butyrolactone.

Diagram of the Experimental Workflow:

References

- 1. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. All about Stobbe reaction [unacademy.com]

- 4. quora.com [quora.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. [Chemical investigations on the behavior of phenylbutyrolactones. I. Synthesis of alpha-phenyl-gamma-aminobutyric acid and of 3-phenylpyrrolidin-2-one of alpha-phenyl-gamma-butyrolactone. New method of synthesis of 1-aminopyrrolidin-2-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of γ-Phenyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active γ-phenyl-γ-butyrolactone is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and natural products. Its stereocenter at the γ-position dictates the pharmacological profile of the final compounds, making its enantioselective synthesis a critical endeavor in medicinal chemistry and drug development. This comprehensive technical guide provides a detailed exploration of the core methodologies for the asymmetric synthesis of this valuable synthon. We will delve into the mechanistic intricacies and practical execution of leading strategies, including transition metal catalysis (rhodium and copper), organocatalysis, and enzymatic resolutions. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying principles that govern stereocontrol, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Chiral γ-Phenyl-γ-butyrolactone

The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals.[1] When substituted with a phenyl group at the γ-position, the resulting chiral center introduces a key element of molecular recognition for biological targets. The enantiomers of γ-phenyl-γ-butyrolactone can exhibit distinct biological activities, underscoring the necessity for synthetic methods that can deliver these compounds in high enantiomeric purity. This guide will navigate the prominent and effective strategies developed to achieve this goal, providing both theoretical grounding and practical, field-proven insights.

Rhodium-Catalyzed Asymmetric Hydrogenation: A Powerful and Efficient Approach

One of the most robust and widely employed methods for the enantioselective synthesis of γ-phenyl-γ-butyrolactone is the asymmetric hydrogenation of the corresponding prochiral precursor, 4-phenylfuran-2(5H)-one. This approach offers high efficiency, excellent enantioselectivity, and operational simplicity.[2]

The Causality Behind Experimental Choices: Mechanism of Stereocontrol

The success of this method hinges on the selection of a suitable chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment. The mechanism, broadly accepted, involves the coordination of the olefin of the butenolide to the chiral rhodium catalyst. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer.

The "ZhaoPhos" ligand, a bisphosphine-thiourea chiral ligand, has demonstrated exceptional performance in this transformation.[2] The thiourea moiety is believed to play a crucial role in substrate binding and orientation through hydrogen bonding, further enhancing the stereochemical control.

Diagram of the Proposed Catalytic Cycle

References

- 1. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of γ-Phenyl-γ-butyrolactone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for γ-Phenyl-γ-butyrolactone, a molecule of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide offers in-depth interpretations, elucidates the causality behind experimental choices, and provides field-proven protocols for data acquisition. Our objective is to equip the reader with the expertise to confidently identify and characterize this lactone, fostering a deeper understanding of its structural intricacies.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone

γ-Phenyl-γ-butyrolactone, also known as 4-phenyl-4-butanolide, is a five-membered lactone ring bearing a phenyl substituent at the gamma position. This structural motif is a key building block in the synthesis of various biologically active compounds and natural products. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of γ-Phenyl-γ-butyrolactone, offering a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of γ-Phenyl-γ-butyrolactone provides a detailed map of the proton environments within the molecule. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.

Table 1: ¹H NMR Spectroscopic Data for γ-Phenyl-γ-butyrolactone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) | - |

| ~5.50 | Triplet | 1H | H-γ (methine proton) | ~7.5 |

| ~2.60-2.80 | Multiplet | 2H | H-α (methylene protons) | - |

| ~2.20-2.40 | Multiplet | 2H | H-β (methylene protons) | - |

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the multiplets of the aliphatic protons. The downfield shift of the γ-proton (~5.50 ppm) is a direct consequence of its benzylic and ether-linked position, which deshields the proton. The aromatic protons appear as a complex multiplet due to their close chemical shifts and potential for second-order coupling effects.

-

Sample Preparation: Accurately weigh 5-10 mg of γ-Phenyl-γ-butyrolactone and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 90° pulse angle for maximum signal intensity.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure full relaxation and accurate integration (typically 2-5 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required. Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon.

Table 2: ¹³C NMR Spectroscopic Data for γ-Phenyl-γ-butyrolactone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C=O (carbonyl carbon) |

| ~139.0 | C-ipso (aromatic) |

| ~129.0 | C-ortho/meta (aromatic) |

| ~126.0 | C-para (aromatic) |

| ~82.0 | C-γ (methine carbon) |

| ~35.0 | C-α (methylene carbon) |

| ~29.0 | C-β (methylene carbon) |

Trustworthiness: The chemical shifts are highly reproducible and serve as a reliable fingerprint for the molecule. The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The C-γ carbon resonates at a significantly lower field compared to the other aliphatic carbons due to the deshielding effect of the adjacent oxygen atom and the phenyl group.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Use the same lock and shim settings as for the ¹H spectrum.

-

-

Acquisition Parameters:

-

Employ a proton-decoupling sequence (e.g., broadband decoupling).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse angle of 30-45° to allow for a shorter relaxation delay.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation.

Table 3: Key IR Absorption Bands for γ-Phenyl-γ-butyrolactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong, Sharp | C=O stretch (lactone) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1600, 1495, 1455 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1180 | Strong | C-O stretch (ester) |

Authoritative Grounding: The most prominent and diagnostic peak in the IR spectrum of γ-Phenyl-γ-butyrolactone is the strong, sharp absorption at approximately 1770 cm⁻¹.[2] This high frequency for the carbonyl stretch is characteristic of a five-membered lactone ring, where ring strain increases the frequency of the C=O vibration compared to an acyclic ester (typically ~1735-1750 cm⁻¹).

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[3][4][5]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3]

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid γ-Phenyl-γ-butyrolactone onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[4]

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Caption: Attenuated Total Reflectance (ATR) IR workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for γ-Phenyl-γ-butyrolactone

| m/z | Proposed Fragment |

| 162 | [M]⁺˙ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Causality in Fragmentation: The molecular ion peak at m/z 162 confirms the molecular weight of γ-Phenyl-γ-butyrolactone (C₁₀H₁₀O₂).[6] The fragmentation pattern is highly informative. A common fragmentation pathway for γ-lactones involves the loss of the side chain. In this case, the benzylic C-C bond is relatively weak, leading to the formation of the highly stable benzoyl cation at m/z 105. Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation at m/z 77.

Caption: Proposed MS fragmentation pathway.

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like γ-Phenyl-γ-butyrolactone.[7][8][9]

-

Sample Preparation: Prepare a dilute solution of γ-Phenyl-γ-butyrolactone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-400).

-

Source and Transfer Line Temperatures: Set to prevent condensation of the analyte (e.g., 230 °C and 280 °C, respectively).

-

-

Data Analysis:

-

Identify the peak corresponding to γ-Phenyl-γ-butyrolactone in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of γ-Phenyl-γ-butyrolactone. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic lactone functional group, and mass spectrometry provides the molecular weight and key fragmentation information. The protocols and interpretations presented in this guide are designed to be a valuable resource for researchers, enabling them to confidently work with this important chemical entity. By understanding the principles behind the data and the rationale for the experimental procedures, scientists can ensure the quality and integrity of their research.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 4. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. newtowncreek.info [newtowncreek.info]

- 9. dem.ri.gov [dem.ri.gov]

gamma-Phenyl-gamma-butyrolactone CAS number and chemical identifiers

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with γ-Phenyl-γ-butyrolactone. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and potential applications, grounded in established scientific literature and validated methodologies.

Introduction and Significance

γ-Phenyl-γ-butyrolactone, systematically known as 5-phenyloxolan-2-one, is a five-membered lactone featuring a phenyl substituent at the gamma position. This structural motif is of significant interest in medicinal and synthetic chemistry. The γ-butyrolactone core is a "privileged structure," appearing in numerous natural products and FDA-approved drugs, where it contributes to a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer effects.[1] The presence of the phenyl group at the C5 position imparts specific stereochemical and electronic properties, making it a valuable intermediate for creating complex molecular architectures and a target for investigating structure-activity relationships in drug discovery. This guide aims to consolidate the core technical data and procedural knowledge required to effectively work with and exploit the potential of this compound.

Core Chemical Identifiers and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and physicochemical properties for γ-Phenyl-γ-butyrolactone are summarized below, compiled from authoritative chemical databases.

Chemical Identification

A comprehensive list of identifiers is crucial for unambiguous database searching and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1008-76-0 | PubChem[2], Sigma-Aldrich[1] |

| IUPAC Name | 5-phenyloxolan-2-one | PubChem[2] |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 162.19 g/mol | Sigma-Aldrich[1], Santa Cruz Biotechnology[3] |

| Canonical SMILES | C1CC(=O)OC1C2=CC=CC=C2 | PubChem[2] |

| InChI Key | AEUULUMEYIPECD-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich[1] |

| EC Number | 213-761-0 | Sigma-Aldrich[1] |

| Synonyms | 5-Phenyldihydrofuran-2(3H)-one, 4-Phenylbutyrolactone, 4-Phenyl-4-hydroxybutanoic acid lactone | PubChem[2] |

Physicochemical Properties

These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Physical State | White to off-white solid | Cole-Parmer[4], TCI America[4] |

| Melting Point | 36-37 °C | Sigma-Aldrich[1], ChemicalBook[5] |

| Boiling Point | 306 °C | Sigma-Aldrich[1], ChemicalBook[5] |

| Density | 1.155 g/mL at 25 °C | Sigma-Aldrich[1], ChemicalBook[5] |

| Water Solubility | Insoluble | ChemicalBook[5] |

| logP (XLogP3) | 1.7 | PubChem[2] |

Synthesis and Mechanistic Rationale

The synthesis of γ-Phenyl-γ-butyrolactone can be achieved through various routes. One of the most direct and efficient laboratory-scale methods is the catalytic aerobic oxidation of 1-Phenyl-1,4-butanediol. This method offers high yield and utilizes mild reaction conditions.

Synthesis Protocol: Catalytic Oxidation of 1-Phenyl-1,4-butanediol

This protocol is based on a method demonstrating high conversion and yield.[6] The causality behind this choice of protocol lies in its efficiency and the use of a readily available starting material. The catalytic system, employing Iron(III) nitrate and a nitroxyl radical co-catalyst like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), facilitates the selective oxidation of the primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization (lactonization) under the reaction conditions.

Materials and Reagents:

-

1-Phenyl-1,4-butanediol (1 mmol, 166 mg)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.1 mmol, 40.4 mg, 10 mol%)

-

9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (0.05 mmol, 7 mg, 5 mol%)

-

Acetonitrile (CH₃CN) (2 mL)

-

10 mL reaction tube with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL reaction tube containing a magnetic stir bar, add 1-Phenyl-1,4-butanediol (166 mg, 1 mmol).

-

Catalyst Addition: Sequentially add Iron(III) nitrate nonahydrate (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%) to the reaction tube.

-

Solvent Addition: Add 2 mL of acetonitrile to the tube.

-

Reaction Execution: Seal the tube and stir the mixture at room temperature (approx. 20 °C). The reaction is aerobic and utilizes atmospheric oxygen.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), by periodically analyzing small aliquots. The reaction is typically complete within 15 hours.

-

Workup: Upon completion (indicated by the consumption of the starting material), quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) followed by brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure γ-Phenyl-γ-butyrolactone. The reported yield for this method is approximately 90%.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of γ-Phenyl-γ-butyrolactone.